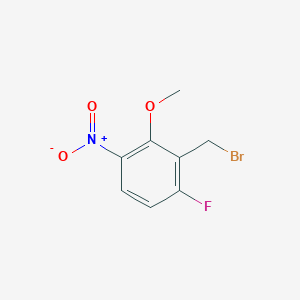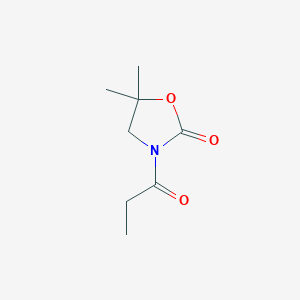
5,5-Dimethyl-3-propionyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-propionyloxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals and organic synthesis. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-propionyloxazolidin-2-one typically involves the reaction of 5,5-dimethyl-1,3-oxazolidin-2-one with propionic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-3-propionyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different oxazolidinone analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while reduction can produce simpler oxazolidinone analogs .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-propionyloxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-3-propionyloxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1,3-oxazolidin-2-one: A closely related compound with similar chemical properties.
Linezolid: An oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic used to treat skin infections.
Uniqueness
5,5-Dimethyl-3-propionyloxazolidin-2-one is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. Its propionyl group enhances its solubility and reactivity compared to other oxazolidinones .
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
5,5-dimethyl-3-propanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-4-6(10)9-5-8(2,3)12-7(9)11/h4-5H2,1-3H3 |
InChI-Schlüssel |
BXJXBKPSIUMLIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CC(OC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


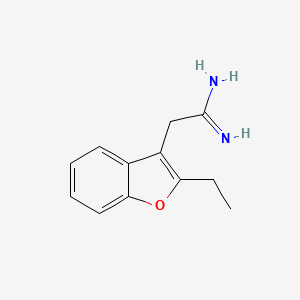
![(2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)](/img/structure/B12867720.png)
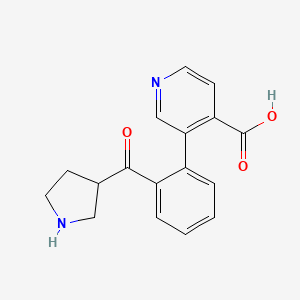
![2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12867729.png)
![Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)

![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)
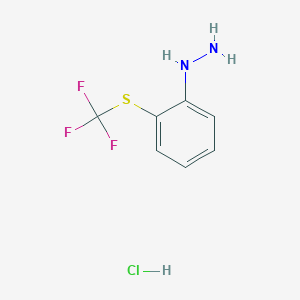
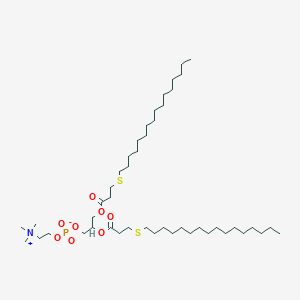
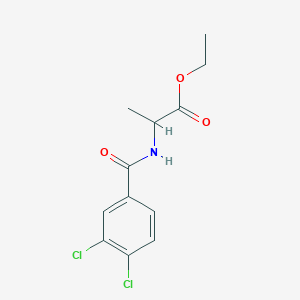
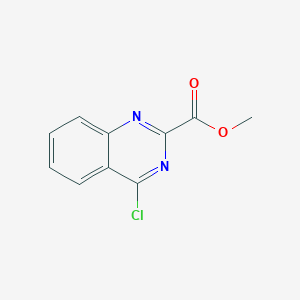

![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
